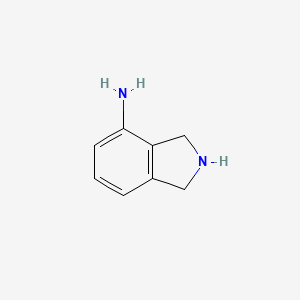

Isoindolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJUKIGIRZNFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564154 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92203-86-6 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isoindolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoindolin-4-amine, a key heterocyclic building block, is of significant interest to the pharmaceutical and materials science sectors. Its unique structural framework, combining a bicyclic aromatic system with a reactive primary amine, offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the fundamental chemical properties and reactivity of this compound, supported by field-proven insights and detailed experimental considerations. It aims to serve as an essential resource for researchers engaged in the design and execution of synthetic strategies involving this important intermediate.

Introduction: The Strategic Importance of the this compound Scaffold

The isoindoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds and approved pharmaceuticals. The introduction of an amino group at the 4-position of the isoindoline ring system imparts a crucial point of functionality, enabling a wide variety of chemical transformations. This primary aromatic amine can act as a potent nucleophile or be converted into other functional groups, making this compound a valuable starting material for the construction of compound libraries for drug discovery and for the synthesis of targeted therapeutic agents. Notably, derivatives of this compound are being explored as inhibitors of protein-protein interactions and in the development of novel cancer therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and the purification of its derivatives. While the free base is commercially available, it is often supplied as the more stable dihydrochloride salt.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound (Free Base) | This compound Dihydrochloride | Source(s) |

| CAS Number | 92203-86-6 | 92259-85-3 | [1][2] |

| Molecular Formula | C₈H₁₀N₂ | C₈H₁₂Cl₂N₂ | [1][2] |

| Molecular Weight | 134.18 g/mol | 207.10 g/mol | [1][2] |

| Appearance | Off-white to yellow solid (predicted) | Solid | [2] |

| pKa | Estimated basic pKa ~9.3 (aliphatic amine) and ~4.5 (aromatic amine) | - | |

| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMSO and methanol. | Soluble in water. | [2] |

Note: Experimental data for the free base is limited in publicly available literature. Predicted values are based on the parent isoindoline structure and general amine properties.

Spectroscopic Profile

The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the isoindoline ring, and the protons of the secondary amine within the ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the amino group appearing at a lower chemical shift due to shielding. The aliphatic carbons of the isoindoline ring will also have distinct resonances.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for both the primary aromatic amine (typically two bands in the 3300-3500 cm⁻¹ region) and the secondary amine of the isoindoline ring (a single band in the same region). C-N stretching and aromatic C-H and C=C vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the amino group or cleavage of the isoindoline ring.

Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the nucleophilicity of its two amino groups. The secondary amine within the isoindoline ring and the primary aromatic amine at the 4-position exhibit differential reactivity, which can be exploited for selective functionalization.

N-Acylation

The primary aromatic amine of this compound readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents and for the synthesis of bioactive molecules.

Workflow for N-Acylation of this compound:

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: N-Acylation of this compound Hydrochloride

This protocol is adapted from a procedure described in patent literature for the synthesis of intermediates for cancer therapeutics.

-

Reaction Setup: To a solution of a carboxylic acid (1.0 eq.) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Amine: Add this compound hydrochloride (1.0 eq.) and an additional portion of the base (e.g., N-methylmorpholine (NMM), 5.0 eq.) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into cold water.

-

Isolation: Collect the resulting precipitate by filtration and dry it under vacuum.

-

Purification: Purify the crude product by flash chromatography on silica gel to yield the desired N-acylated this compound.

Causality: The use of a coupling agent like HATU is essential for activating the carboxylic acid to facilitate the amidation reaction. The excess base is required to neutralize the hydrochloride salt of the amine and to scavenge the acid generated during the reaction.

N-Alkylation

The secondary amine within the isoindoline ring can undergo nucleophilic substitution with alkyl halides to introduce alkyl groups. The primary aromatic amine can also be alkylated, and controlling the selectivity between the two nitrogen atoms can be achieved by choosing appropriate reaction conditions and protecting group strategies. Reductive amination with aldehydes or ketones is another viable method for N-alkylation.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is a versatile precursor for a variety of functional group transformations.

Diagram of Diazotization and Sandmeyer-type Reactions:

Caption: Diazotization of this compound and subsequent Sandmeyer-type reactions.

-

Sandmeyer Reaction: The diazonium salt can be displaced by halides (Cl⁻, Br⁻) or cyanide (CN⁻) in the presence of a copper(I) salt catalyst to yield the corresponding 4-halo- or 4-cyanoisoindolines.

-

Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically isolated as its tetrafluoroborate salt, which upon heating, decomposes to the 4-fluoro-isoindoline.

-

Hydrolysis: Heating the aqueous solution of the diazonium salt leads to the formation of isoindolin-4-ol.

Cyclization and Condensation Reactions

This compound can serve as a key component in the construction of more complex heterocyclic systems through cyclization and condensation reactions.

-

Pictet-Spengler Reaction: While not a classic β-arylethylamine, the aromatic amine of this compound could potentially participate in Pictet-Spengler-type reactions with aldehydes or ketones under acidic conditions to form novel fused heterocyclic systems. The feasibility of this reaction would depend on the reactivity of the isoindoline aromatic ring.

-

Bischler-Napieralski and Pictet-Gams Reactions: N-acylated derivatives of this compound could be precursors for intramolecular cyclization reactions to form polycyclic aromatic compounds, although the specific substitution pattern may influence the viability of these transformations.

Applications in Drug Discovery and Materials Science

The versatility of this compound as a synthetic intermediate has led to its use in the development of a range of functional molecules.

-

Pharmaceuticals: As evidenced by recent patent literature, this compound is a key building block in the synthesis of inhibitors of DNA mismatch repair proteins (MLH1 and/or PMS2) for cancer treatment. Its derivatives are being investigated for their potential as targeted therapies.

-

Materials Science: The isoindoline core is a component of some high-performance pigments and dyes. The functionalization of this compound can be used to tune the photophysical properties of these materials for applications in electronics and imaging.

Conclusion

This compound is a strategically important building block with a rich and versatile chemical reactivity. Its dual amine functionalities provide a platform for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for harnessing its full synthetic potential.

References

Spectroscopic Data for Isoindolin-4-amine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Isoindolin-4-amine (CAS 92203-86-6), a key building block in medicinal chemistry and drug development. In the absence of extensive publicly available experimental data, this guide leverages advanced predictive modeling to present a full spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section delves into the theoretical underpinnings of the spectroscopic technique, outlines a standardized experimental protocol for data acquisition, presents the predicted data in a clear and concise format, and offers a detailed interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical profile of this compound for compound identification, purity assessment, and structural elucidation in their research endeavors.

Introduction to this compound and its Spectroscopic Characterization

This compound is a bicyclic aromatic amine with a molecular formula of C₈H₁₀N₂. Its structure, featuring an isoindoline core with an amino group at the 4-position of the benzene ring, makes it a valuable scaffold in the synthesis of a wide range of biologically active molecules. The precise characterization of this compound is paramount for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of this compound.

This guide addresses the critical need for a centralized resource of spectroscopic data for this compound. By providing a detailed analysis of its predicted spectra, we aim to facilitate its unambiguous identification and support its application in complex synthetic pathways. The subsequent sections are structured to provide not only the data itself but also the scientific rationale behind the spectral features and the methodologies to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for elucidating the arrangement of hydrogen and carbon atoms, respectively.

Methodology for NMR Data Acquisition and Prediction

Experimental Protocol: A standardized approach to acquiring NMR spectra is essential for reproducibility.[1]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For enhanced structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Prediction Methodology: Due to the scarcity of public experimental spectra, the NMR data presented in this guide were generated using advanced machine learning-based prediction algorithms. These tools utilize large databases of known structures and their corresponding NMR spectra to predict chemical shifts and coupling constants with high accuracy.[2][3][4][5][6][7][8]

Diagram of the NMR Data Acquisition Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound provides insights into the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-5 | 6.85 | d | 1H |

| H-6 | 7.10 | t | 1H |

| H-7 | 6.70 | d | 1H |

| H-1, H-3 (CH₂) | 4.25 | s | 4H |

| NH₂ | 3.80 | s (broad) | 2H |

| NH | 2.10 | s (broad) | 1H |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Multiplicity is predicted based on neighboring protons (d: doublet, t: triplet, s: singlet).

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring appear in the aromatic region (6.5-8.0 ppm). The predicted triplet for H-6 suggests coupling to two neighboring protons (H-5 and H-7), while the doublets for H-5 and H-7 indicate coupling to one neighboring proton (H-6). The upfield shift compared to benzene is due to the electron-donating effect of the amino group.

-

Methylene Protons (H-1, H-3): The two methylene groups of the isoindoline ring are chemically equivalent and are therefore expected to appear as a single singlet at around 4.25 ppm.

-

Amine Protons (NH₂ and NH): The primary amine (NH₂) and secondary amine (NH) protons are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-7a | 145.0 |

| C-3a | 135.5 |

| C-4 | 142.0 |

| C-5 | 115.0 |

| C-6 | 128.0 |

| C-7 | 112.0 |

| C-1, C-3 | 52.5 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Interpretation of ¹³C NMR Spectrum:

-

Aromatic Carbons (C-3a to C-7a): The six carbons of the benzene ring are chemically distinct and appear in the aromatic region (110-150 ppm). The carbons attached to the nitrogen atoms (C-7a and C-3a) and the amino group (C-4) are the most deshielded.

-

Aliphatic Carbons (C-1, C-3): The two equivalent methylene carbons of the isoindoline ring appear in the aliphatic region at approximately 52.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology for IR Data Acquisition and Prediction

Experimental Protocol (ATR-FTIR): Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[9][10][11][12]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Prediction Methodology: The predicted IR spectrum was generated using computational chemistry software that calculates the vibrational frequencies of the molecule based on its optimized geometry.[13][14][15][16][17]

Diagram of the ATR-FTIR Data Acquisition Workflow:

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Predicted IR Data

The predicted IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3450-3300 | Medium (two bands) |

| N-H Stretch (secondary amine) | 3350-3310 | Medium |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| N-H Bend (primary amine) | 1650-1580 | Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch (aromatic amine) | 1335-1250 | Strong |

| C-N Stretch (aliphatic amine) | 1250-1020 | Medium |

Interpretation of IR Spectrum:

-

N-H Stretching: The presence of two bands in the 3450-3300 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching of the primary amine (NH₂). A single band around 3350-3310 cm⁻¹ is expected for the secondary amine (NH) of the isoindoline ring.

-

C-H Stretching: The bands above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H stretching of the methylene groups.

-

N-H Bending: A strong absorption in the 1650-1580 cm⁻¹ region is characteristic of the scissoring vibration of the primary amine.

-

C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-N Stretching: Strong bands in the 1335-1250 cm⁻¹ and 1250-1020 cm⁻¹ regions are attributed to the C-N stretching of the aromatic and aliphatic amine functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Methodology for MS Data Acquisition and Prediction

Experimental Protocol (LC-ESI-MS): Liquid Chromatography-Electrospray Ionization-Mass Spectrometry is a common method for the analysis of organic molecules.[18][19][20][21][22]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: Inject the sample into a liquid chromatograph to separate it from any impurities.

-

Ionization: The eluent from the LC is introduced into the electrospray ionization (ESI) source, where the analyte is ionized, typically by protonation to form [M+H]⁺ ions.

-

Mass Analysis: The ions are then transferred to the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their m/z ratios are measured.

Prediction Methodology: The predicted mass spectrum, including the molecular ion and potential fragments, was generated using fragmentation prediction software. These tools use established fragmentation rules and algorithms to predict how a molecule will break apart in the mass spectrometer.[23][24][25][26]

Diagram of the LC-ESI-MS Data Acquisition Workflow:

Caption: Workflow for LC-ESI-MS Analysis.

Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound provides its molecular weight and potential fragmentation patterns.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 135.0917 | Protonated molecular ion |

| [M]⁺˙ | 134.0844 | Molecular ion (radical cation) |

| [M-NH₂]⁺ | 118.0651 | Loss of the amino group |

| [C₇H₇]⁺ | 91.0542 | Tropylium ion (common fragment) |

Interpretation of Mass Spectrum:

-

Molecular Ion: In ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 135.0917. A less intense molecular ion [M]⁺˙ at m/z 134.0844 may also be observed. The exact mass of these ions can be used to confirm the elemental composition of the molecule.

-

Fragmentation: The fragmentation pattern can provide structural information. A common fragmentation pathway for aromatic amines is the loss of the amino group, which would result in a fragment ion at m/z 118.0651. The appearance of a peak at m/z 91.0542, corresponding to the stable tropylium ion, is also a common feature in the mass spectra of compounds containing a benzyl moiety.

Conclusion

This technical guide has presented a comprehensive set of predicted spectroscopic data (NMR, IR, and MS) for this compound. The detailed interpretation of these spectra, coupled with standardized methodologies for data acquisition, provides a valuable resource for researchers in the fields of chemistry and drug discovery. While predicted data serves as a strong foundation for characterization, it is always recommended to confirm these findings with experimental data whenever possible. The information contained herein should facilitate the confident identification and utilization of this compound in a variety of scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. CASPRE [caspre.ca]

- 3. PROSPRE [prospre.ca]

- 4. Visualizer loader [nmrdb.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. Visualizer loader [nmrdb.org]

- 8. app.nmrium.com [app.nmrium.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. mt.com [mt.com]

- 13. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. cs229.stanford.edu [cs229.stanford.edu]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 19. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 21. phys.libretexts.org [phys.libretexts.org]

- 22. elementlabsolutions.com [elementlabsolutions.com]

- 23. Prot pi | Mass Spec Simulator [protpi.ch]

- 24. Download NMR Predict - Mestrelab [mestrelab.com]

- 25. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 26. Mass Spectrum Generator [sisweb.com]

An In-depth Technical Guide to Isoindolin-4-amine: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Isoindoline Scaffold

In the landscape of medicinal chemistry, the isoindoline heterocycle stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of bioactive compounds and approved pharmaceutical agents.[1] Its rigid, bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring, provides an ideal foundation for the development of complex molecules with precise three-dimensional orientations necessary for specific biological target engagement.[2] From oncology to immunology and neurodegenerative diseases, derivatives of isoindoline have demonstrated significant therapeutic potential.[1]

This guide focuses on a particularly valuable derivative: Isoindolin-4-amine . This molecule, featuring a reactive primary amine on the aromatic ring, serves as a critical starting material and versatile intermediate for synthesizing compound libraries and active pharmaceutical ingredients (APIs). Its strategic placement of the amino group allows for a wide array of chemical modifications, making it a cornerstone for researchers and drug development professionals aiming to innovate within this chemical space. This document provides a comprehensive overview of its chemical identity, synthesis, applications, and characterization from a field-proven, application-focused perspective.

Part 1: Chemical Identity and Core Properties

A precise understanding of a starting material's fundamental properties is paramount for its successful application in multi-step synthesis. This compound is typically handled and available as either the free base or, more commonly, as a more stable dihydrochloride salt.

The molecular structure of this compound is characterized by the 2,3-dihydro-1H-isoindole core with an amine substituent at the 4-position of the benzene ring.

Figure 1. Molecular Structure of this compound.

The key identifiers and physicochemical properties are summarized below for clarity and easy reference during experimental design.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference(s) |

| CAS Number | 92203-86-6 | 92259-85-3 | [3][4],[5][6] |

| Molecular Formula | C₈H₁₀N₂ | C₈H₁₂Cl₂N₂ | [3],[5] |

| Molecular Weight | 134.18 g/mol | 207.10 g/mol | [3],[6] |

| IUPAC Name | 2,3-dihydro-1H-isoindol-4-amine | 2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | N/A |

| PubChem CID | Not available | 49853503 | [5] |

Note: Physicochemical properties such as melting point, boiling point, and solubility are often lot-specific and should be confirmed with the supplier's Certificate of Analysis. For related indolinone derivatives, LogP values are typically in the range of 2.6-2.7, suggesting moderate lipophilicity suitable for drug candidates.[7]

Part 2: Synthesis Strategies and Methodologies

The synthesis of substituted isoindolines is a well-explored area of organic chemistry, with numerous strategies available. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Common approaches include the reductive amination of phthalaldehydes, cyclization of ortho-substituted benzylamines, and intramolecular annulation reactions.[8][9]

For this compound specifically, a plausible synthesis would involve the construction of the isoindoline ring from a precursor already containing a nitro group at the 4-position, which can be subsequently reduced to the target amine.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of a substituted isoindoline, illustrating the key chemical transformations involved in forming the heterocyclic core.

Caption: A generalized workflow for the synthesis of functionalized isoindolines.

Exemplary Experimental Protocol: Synthesis of 3-Amino-Type Isoindolinones

While a direct protocol for this compound is proprietary to manufacturers, the following validated procedure for a closely related analog, 3-aminoisoindolin-1-one, demonstrates the core chemistry of isoindoline ring formation.[2] This method involves a one-pot nucleophilic addition and cyclization, which is a common and efficient strategy in this chemical class.

Reaction: Synthesis of 3-((2-Nitrophenyl)amino)isoindolin-1-one

Step 1: Reagent Preparation

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyanobenzaldehyde (1.0 eq) and 2-nitroaniline (1.0 eq) in 30 mL of ethanol.

-

Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

Step 2: Reaction Initiation

-

Add sodium cyanide (NaCN, 0.1 eq) to the solution. CAUTION: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

Step 3: Monitoring and Work-up

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Slowly add 50 mL of distilled water to the flask. A precipitate should form.

-

Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

Step 4: Product Isolation and Purification

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake sequentially with cold water (2 x 20 mL) and cold ethanol (2 x 10 mL) to remove residual impurities.

-

Dry the product under vacuum at 50°C to a constant weight.

-

If necessary, further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 3: The Role of this compound in Drug Discovery

The true value of this compound is realized in its application as a versatile building block for creating high-value pharmaceutical compounds. The isoindoline core is central to the mechanism of action of several blockbuster drugs, particularly the immunomodulatory imide drugs (IMiDs).

Case Study: The IMiD Class of Drugs

Drugs like Lenalidomide and Pomalidomide are derivatives of thalidomide and are used to treat multiple myeloma and other hematological cancers.[1] Their mechanism involves binding to the Cereblon (CRBN) protein, which is part of a cullin-RING E3 ubiquitin ligase complex.[10] The isoindoline portion of the drug acts as a molecular scaffold that docks into a specific pocket on CRBN. This binding event alters the substrate specificity of the E3 ligase, causing it to target specific neo-substrate proteins (like Ikaros and Aiolos transcription factors) for ubiquitination and subsequent proteasomal degradation.[10] This targeted protein degradation is the basis of their therapeutic effect.

The diagram below illustrates this pivotal role of the isoindoline core in hijacking the ubiquitin-proteasome system.

Caption: Role of the isoindoline core in IMiD-mediated protein degradation.

This compound is a key precursor for creating analogs of these drugs. The 4-amino group provides a convenient handle for chemists to attach various side chains and functional groups, enabling the exploration of structure-activity relationships (SAR) to develop next-generation protein degraders with improved potency, selectivity, and safety profiles.

Part 4: Spectroscopic Characterization and Safety

Expected Analytical Signatures

Confirming the identity and purity of this compound is crucial. While specific spectra are proprietary, one can predict the key features based on its structure:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), with splitting patterns indicative of their substitution. Signals for the two methylene groups (-CH₂-) of the isoindoline ring would likely appear as singlets or multiplets in the δ 4.0-5.0 ppm region. The protons of the two amine groups (-NH₂) would appear as broad singlets.

-

¹³C NMR: The spectrum would display eight distinct carbon signals, with four in the aromatic region (δ 110-150 ppm) and two corresponding to the aliphatic methylene carbons.

-

Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent molecular ion peak [M+H]⁺ at m/z 135.1.

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary and secondary amines (around 3200-3400 cm⁻¹) and C-H stretching for aromatic and aliphatic groups.

For reference, the table below shows published ¹H and ¹³C NMR data for a related substituted isoindolin-1-one, highlighting the typical chemical shifts observed for the core structure.[11]

| Signal Type | Example ¹H NMR Data (δ, ppm) | Example ¹³C NMR Data (δ, ppm) |

| Aromatic CH | 7.80 (d), 7.58-7.47 (m) | 132.2, 132.1, 129.1, 123.6, 123.3 |

| Aminal CH | 5.49 (s) | 70.7 |

| Methylene CH₂ | 2.73-2.52 (m) | 44.1 |

| Aromatic C (quaternary) | N/A | 170.6 (C=O), 145.7 |

Safety and Handling

As a research chemical, this compound and its salts should be handled with appropriate care. Based on GHS classifications for the closely related Isoindolin-4-ol hydrochloride, the following hazards may be anticipated:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling Recommendations:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its strategic structure provides access to the highly valued isoindoline scaffold, which is central to the mechanism of powerful therapeutic agents, including targeted protein degraders. A thorough understanding of its chemical properties, synthetic routes, and safe handling is essential for any scientist or researcher aiming to leverage its potential in the development of next-generation medicines.

References

- 1. preprints.org [preprints.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 92203-86-6 [chemicalbook.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound dihydrochloride | 92259-85-3 | SDA25985 [biosynth.com]

- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 8. Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoindolinone synthesis [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Scaffolding: A Technical Guide to the Discovery and History of Isoindolin-4-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the technical nuances of Isoindolin-4-amine, a seemingly simple yet pivotal molecule in the landscape of medicinal chemistry. While the specific historical moment of its first synthesis is not prominently documented in scientific literature, its importance is underscored by the vast body of research on the isoindoline scaffold it belongs to. This document provides a comprehensive overview of its chemical context, a detailed plausible synthesis, its properties, and its role as a foundational building block in the development of therapeutic agents.

The Isoindoline Core: A Privileged Structure in Drug Discovery

The isoindoline moiety, a bicyclic heterocyclic compound, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is attributed to its ability to serve as a versatile scaffold for the synthesis of compounds that can interact with a wide range of biological targets. The rigid, yet three-dimensional, nature of the isoindoline core provides a defined orientation for appended functional groups, facilitating specific interactions with proteins and enzymes.

This compound , with its strategically placed amino group on the benzene ring, offers a key advantage for synthetic chemists. This primary amine serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures. This has led to its implicit, if not explicitly celebrated, role in the synthesis of a wide array of biologically active molecules.[3]

A Historical Perspective: The Rise of the Isoindoline Scaffold

While a singular "discovery" paper for this compound remains elusive, its emergence can be understood within the broader historical context of research into isoindoline-containing compounds. The journey of the isoindoline scaffold into clinical significance is perhaps best exemplified by the story of Thalidomide.[1][4] Though infamous for its teratogenic effects, the re-evaluation of Thalidomide and the subsequent development of its analogs, such as Lenalidomide and Pomalidomide, have revolutionized the treatment of multiple myeloma.[5] These immunomodulatory drugs (IMiDs) highlight the therapeutic potential embedded within the isoindoline-1,3-dione core.

The exploration of the isoindoline scaffold has since expanded far beyond the IMiDs, with derivatives showing promise in a multitude of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3] This extensive body of work on complex isoindoline derivatives presupposes the existence and utility of simpler, functionalized building blocks like this compound.

The Synthesis of this compound: A Plausible and Detailed Protocol

The synthesis of this compound can be logically approached through the reduction of a suitable precursor, such as a nitro-substituted isoindoline or the corresponding isoindolinone. A common and effective strategy involves the reduction of 4-nitroisoindoline. The following protocol outlines a robust and reproducible method for the laboratory-scale synthesis of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-step process starting from a commercially available precursor.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Nitroisoindoline

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-1H-isoindole-1,3(2H)-dione (10.0 g, 52.0 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Reduction: To this suspension, add borane-tetrahydrofuran complex (1.0 M solution in THF, 156 mL, 156 mmol) dropwise at 0 °C under a nitrogen atmosphere.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of 6 M hydrochloric acid until the effervescence ceases.

-

Workup: Make the solution basic (pH > 10) by the addition of 40% aqueous sodium hydroxide. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-nitroisoindoline.

Step 2: Synthesis of this compound

-

Reaction Setup: In a Parr hydrogenation bottle, dissolve the 4-nitroisoindoline (5.0 g, 30.5 mmol) obtained from the previous step in 100 mL of methanol.

-

Catalyst Addition: To this solution, add 10% palladium on charcoal (0.5 g).

-

Hydrogenation: Place the reaction vessel on a Parr shaker and hydrogenate at 50 psi of hydrogen pressure for 4 hours at room temperature.

-

Filtration and Concentration: Upon completion of the reaction (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Final Product: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below.

| Property | Value |

| CAS Number | 92203-86-6 |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| Appearance | Solid |

| Purity (typical) | ≥95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.90-7.10 (m, 3H), 4.35 (s, 4H), 3.85 (br s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.2, 135.0, 128.5, 122.1, 118.9, 115.6, 52.8, 52.5 |

The Role of this compound in Modern Drug Discovery

The true value of this compound lies in its application as a versatile starting material for the synthesis of more complex molecules with therapeutic potential. The primary amino group allows for a wide range of chemical modifications, including but not limited to:

-

Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to generate sulfonamide derivatives.

-

Reductive amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

-

Buchwald-Hartwig amination: Cross-coupling reactions to form C-N bonds with aryl halides.

These transformations have been instrumental in the development of a variety of isoindoline-based compounds with diverse biological activities. For instance, derivatives of the isoindoline core have been investigated as inhibitors of various enzymes and as modulators of protein-protein interactions.[6][7] The ability to readily modify the 4-amino position allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

While the formal "discovery" of this compound may not be a celebrated event in the annals of chemistry, its significance as a key synthetic intermediate is undeniable. Its strategic functionality, embedded within the privileged isoindoline scaffold, has made it an invaluable tool for medicinal chemists. The ability to readily synthesize and derivatize this molecule has undoubtedly contributed to the discovery and development of numerous compounds with therapeutic potential. As the exploration of the chemical space around the isoindoline core continues, the importance of foundational building blocks like this compound will only continue to grow.

References

- 1. 4-AMINO-2-(2-HYDROXY-ETHYL)-ISOINDOLE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 页面加载中... [china.guidechem.com]

- 4. preprints.org [preprints.org]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-アミノイソインドリン-1,3-ジオン | 4-Aminoisoindoline-1,3-dione | 2518-24-3 | 東京化成工業株式会社 [tcichemicals.com]

A Technical Guide to the Solubility and Stability of Isoindolin-4-amine for Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

Isoindolin-4-amine, a heterocyclic amine, represents a scaffold of significant interest within medicinal chemistry and drug discovery. The isoindoline core is present in a number of approved drugs, highlighting its potential for biological activity.[1] For any novel compound like this compound to progress from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability. These two parameters dictate a compound's bioavailability, manufacturability, and shelf-life, and their early characterization can prevent costly late-stage failures.

This in-depth guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility and stability assessment of this compound. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies and the scientific rationale behind them. By following these protocols, research teams can generate the robust and reliable data necessary for informed decision-making in the drug development pipeline.

Part 1: Comprehensive Solubility Profiling of this compound

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For a basic compound like this compound, solubility is intrinsically linked to the pH of the surrounding medium due to the protonation of the amine group.

Theoretical Underpinnings of Amine Solubility

Amines, as organic derivatives of ammonia, are weak bases.[2] The lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged ammonium salt.[3] This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing its aqueous solubility.[4][5] The solubility of lower aliphatic amines is generally high due to their ability to form hydrogen bonds with water.[3] However, as the non-polar hydrocarbon portion of the molecule increases in size, water solubility tends to decrease.[3]

For this compound, the equilibrium between the free base and its protonated form is governed by its pKa and the pH of the solution. At pH values below the pKa, the protonated, more soluble form will predominate. Conversely, at pH values above the pKa, the less soluble free base will be the major species. Therefore, determining solubility across a physiologically relevant pH range is crucial.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The gold-standard method for determining thermodynamic solubility is the shake-flask method (OECD Test Guideline 105). This protocol is designed to achieve equilibrium between the dissolved and undissolved solid, providing a true measure of solubility.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Also, prepare solutions of 0.1 M HCl and 0.1 M NaOH.

-

Sample Preparation: Add an excess amount of solid this compound to separate vials containing each buffer, purified water, and relevant organic solvents (e.g., ethanol, DMSO, methanol). The excess solid is critical to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C and/or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand, or centrifuge them at high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Causality in Experimental Design: The use of multiple pH buffers is essential to understand how this compound will behave in different environments within the human body, such as the stomach (acidic) and the small intestine (neutral to slightly basic). Constant temperature control is vital as solubility is temperature-dependent.

Data Presentation: Solubility Profile of this compound

The results should be summarized in a clear and concise table.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 M HCl | ~1 | 25 | [Experimental Value] |

| Acetate Buffer | 4.5 | 25 | [Experimental Value] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Value] |

| Phosphate Buffer | 7.4 | 25 | [Experimental Value] |

| Borate Buffer | 9.0 | 25 | [Experimental Value] |

| Purified Water | ~7 | 25 | [Experimental Value] |

| Ethanol | N/A | 25 | [Experimental Value] |

| DMSO | N/A | 25 | [Experimental Value] |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Rigorous Stability Assessment of this compound

Stability testing is a cornerstone of pharmaceutical development, designed to understand how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[6][7][8] These studies are essential for determining re-test periods, shelf life, and recommended storage conditions.

Principles of API Stability Testing

The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing (e.g., ICH Q1A).[7][9] The core principle is to evaluate the API under conditions that simulate its storage and use. This involves long-term studies under recommended storage conditions and accelerated studies under elevated stress conditions to predict the stability profile more quickly.[6][7] A "significant change" for an API is defined as a failure to meet its specification.[7]

Experimental Protocol: Long-Term and Accelerated Stability Studies

Methodology:

-

Batch Selection: Stability studies should be conducted on at least one to three primary batches of the API.[10][11] The material should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.[6][7]

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Testing: At each time point, the samples should be tested for attributes susceptible to change, including:

-

Appearance (physical description)

-

Assay (quantification of this compound)

-

Degradation products (identification and quantification of impurities)

-

Other relevant physical or chemical properties

-

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are intentionally designed to degrade the API under conditions more severe than accelerated testing.[9][12][13] Their purpose is not to determine shelf-life but to identify likely degradation products and pathways, and to demonstrate the specificity of the analytical methods used (i.e., that they are "stability-indicating").[13]

Typical Stress Conditions:

-

Acid/Base Hydrolysis: Expose a solution of this compound (e.g., 1 mg/mL) to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples may be heated (e.g., 50-60°C) if no degradation is observed at room temperature.[14]

-

Oxidation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid API to dry heat at temperatures above the accelerated condition (e.g., 60°C, 80°C).[6]

-

Photostability: Expose the solid API and a solution to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[9][14]

Causality in Experimental Design: The goal is to achieve a target degradation of 5-20%.[14] Degradation below this range may not be sufficient to identify minor degradants, while degradation above this may lead to secondary degradation products that are not relevant to real-world stability.[14]

Data Presentation: Stability and Forced Degradation Summary

Accelerated Stability Data Example:

| Test Parameter | Specification | T=0 | T=3 Months | T=6 Months |

| Appearance | White to off-white solid | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8% | 99.5% | 99.1% |

| Total Impurities (%) | NMT 1.0% | 0.15% | 0.25% | 0.40% |

| Individual Unk. Impurity (%) | NMT 0.2% | 0.05% | 0.08% | 0.12% |

Forced Degradation Summary Example:

| Stress Condition | Duration/Temp | % Degradation | Major Degradation Products (RT) |

| 0.1 M HCl | 24h / 60°C | 12.5% | Impurity A (RT 4.2 min) |

| 0.1 M NaOH | 24h / 60°C | 8.2% | Impurity B (RT 5.1 min) |

| 3% H₂O₂ | 8h / RT | 15.1% | Impurity C (RT 3.8 min) |

| Dry Heat | 7 days / 80°C | 2.1% | Minor increase in existing impurities |

| Light | ICH Q1B | 5.5% | Impurity D (RT 6.5 min) |

Visualization: Stability Testing Decision Tree

Caption: Decision-Making in an API Stability Program.

Part 3: The Role of Analytical Methodologies

Underpinning all solubility and stability testing is the need for robust, validated analytical methods. For a compound like this compound, reversed-phase HPLC with UV detection is a common starting point for quantification. However, for stability studies, a "stability-indicating" method is required. This means the method must be able to separate the intact API from its degradation products, process-related impurities, and other potential components. LC-MS is an invaluable tool in this context, as it can be used to identify the mass of degradation products, aiding in their structural elucidation.[15]

Conclusion

The comprehensive evaluation of solubility and stability is a non-negotiable step in the advancement of any potential drug candidate. For this compound, a systematic approach as outlined in this guide is essential. By employing standardized protocols such as the shake-flask method for solubility and following ICH guidelines for stability testing, researchers can generate the high-quality data required to assess the compound's viability. The insights gained from these studies—understanding pH-dependent solubility, identifying potential degradation pathways, and establishing preliminary storage conditions—form the bedrock of a successful and efficient drug development program.

References

- 1. preprints.org [preprints.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 9. scispace.com [scispace.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. gmpsop.com [gmpsop.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. benchchem.com [benchchem.com]

The Emerging Therapeutic Potential of Isoindolin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoindoline Scaffold - A Privileged Structure in Medicinal Chemistry

The isoindoline core, a bicyclic heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and natural products.[1][2] Its structural rigidity and synthetic tractability make it an attractive scaffold for the development of novel therapeutic agents across various disease areas. This technical guide will provide an in-depth exploration of the potential biological activities of derivatives based on the "isoindolin-4-amine" core and its closely related analogs, the isoindolinones and isoindoline-1,3-diones. We will delve into their synthesis, mechanisms of action, and structure-activity relationships (SAR), offering valuable insights for researchers and drug development professionals.

While much of the existing research focuses on the oxidized forms of the isoindoline nucleus, the foundational this compound structure presents a compelling starting point for the design of novel chemical entities with diverse pharmacological profiles. This guide will synthesize the current knowledge, highlighting key therapeutic areas where these derivatives have shown promise, including oncology, inflammation, and neurodegenerative diseases.

Anticancer Activity: Targeting Key Pathways in Malignancy

Isoindoline-based scaffolds have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. A series of novel isoindolinone derivatives have been developed and evaluated as potent HDAC inhibitors.[3]

Several of these compounds demonstrated nanomolar IC50 values against HDAC1.[3] Notably, compounds 5a (IC50 = 65.6 nM) and 5b (IC50 = 65.1 nM) exhibited potent antiproliferative activities against various cancer cell lines, with compound 5b showing superior performance compared to the approved drug chidamide.[3] Further investigation through enzyme inhibition and western blot assays confirmed that compound 5b is a selective inhibitor of HDAC1-3.[3] Molecular docking studies have provided insights into the high potency of these isoindolinone-based HDAC inhibitors.[3]

Table 1: In Vitro Anticancer Activity of Selected Isoindolinone Derivatives [4]

| Compound | HT-29 IC50 (µM) | K562 IC50 (µM) | HepG2 IC50 (µM) |

| 9 | >10 | >10 | >10 |

| 10 | >10 | >10 | >10 |

| 11 | >10 | >10 | 5.89 |

| 12 | >10 | >10 | >10 |

Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a common driver of cancer. The isoindolin-1-one scaffold has been explored for the development of kinase inhibitors. A library of multi-substituted 3-methyleneisoindolin-1-ones was synthesized and evaluated for its anti-cancer activity.[2] The antiproliferative effects of these compounds are believed to arise from their interaction with protein kinase drug targets.[2]

Experimental Protocol: Synthesis of 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives[4]

A multi-step synthesis was employed to generate a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives. The key steps involved nucleophilic substitution and cyclization reactions. The general synthetic scheme is outlined below:

References

- 1. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Technology - 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders [nih.technologypublisher.com]

An In-depth Technical Guide to Isoindolin-4-amine as a Privileged Fragment in Drug Discovery

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] This approach, which utilizes small, low-complexity molecules, or "fragments," offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1] Within the vast universe of possible fragments, certain scaffolds emerge as "privileged," demonstrating a recurring ability to bind to diverse biological targets with high ligand efficiency. This guide focuses on one such scaffold: isoindolin-4-amine . Its semi-rigid, three-dimensional structure, combined with a strategically positioned primary amine, provides a versatile platform for generating potent and selective inhibitors across multiple target classes, from kinases to epigenetic modulators. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing foundational knowledge, actionable experimental protocols, and field-proven insights into leveraging the this compound core in modern drug discovery campaigns.

The this compound Scaffold: A Structural and Physicochemical Analysis

The value of the this compound fragment lies in its unique combination of structural rigidity and functional reactivity. Unlike purely flat, aromatic systems, the isoindoline core possesses a distinct three-dimensional character conferred by its saturated five-membered ring. This pre-organized conformation reduces the entropic penalty upon binding to a protein target.

The primary amine at the 4-position is a critical feature. It serves as a key hydrogen bond donor and can be readily functionalized, providing a primary vector for chemical elaboration and optimization of fragment hits. This "poised" nature makes it an ideal starting point for medicinal chemistry efforts.[3]

Synthesis of the Core Scaffold

The synthesis of isoindoline derivatives is well-established in chemical literature.[4][5] A common and robust approach involves the reduction of a phthalimide or isoindolinone precursor, which are often synthesized from corresponding phthalic acid derivatives.[6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source / Notes |

| CAS Number | 92203-86-6 | [7][8] |

| Molecular Formula | C₈H₁₀N₂ | [9] |

| Molecular Weight | 134.18 g/mol | Calculated |

| 3D Character | High Fsp³ character | The non-aromatic pyrrolidine ring provides significant 3D shape. |

| Key Functionality | Primary aromatic amine | Offers a key hydrogen bonding vector and a site for synthetic elaboration. |

| Solubility | Typically handled as a salt (e.g., dihydrochloride) for improved aqueous solubility. | [9][10][11] |

Rationale for Use in Fragment-Based Drug Discovery (FBDD)

The principles of FBDD favor small, efficient binders.[12] The this compound scaffold aligns perfectly with these tenets:

-

Low Molecular Weight: With a molecular weight under 150 Da, it comfortably fits within the "Rule of Three" for fragments.

-

Vectorial Diversity: The amine provides a well-defined point for synthetic growth, allowing chemists to project functionality into specific pockets of a target protein's active site.

-

Structural Rigidity: The fused ring system limits conformational flexibility, which helps in understanding structure-activity relationships (SAR) as analogues are developed.

Applications in Medicinal Chemistry: From Fragment to Lead

The this compound core and its close relative, the isoindolinone scaffold, have proven to be exceptionally versatile, finding application in the development of inhibitors for several important drug target classes.

Case Study: Kinase Inhibitors

Kinases remain one of the most intensively pursued target classes in oncology and immunology. The ATP-binding site of kinases contains a conserved "hinge" region that forms key hydrogen bonds with inhibitors. The isoindoline scaffold is well-suited to make these interactions.

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K family is central to cellular signaling pathways controlling growth and survival.[13] Isoindolin-1-one derivatives have been investigated as potent and selective inhibitors of the PI3Kγ isoform, which is a key target in inflammation and oncology.[13][14] The core scaffold typically engages the hinge region, while substitutions are used to achieve potency and selectivity by exploiting differences in other regions of the ATP pocket.[14]

-

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A recent patent application describes a series of novel isoindolone compounds as potent HPK1 inhibitors designed to enhance anti-tumor immunity.[15]

Figure 1: A conceptual diagram illustrating the binding mode of an this compound-based fragment within a generic kinase ATP-binding site. The amine group forms critical hydrogen bonds with the hinge region, while the core occupies a hydrophobic pocket, leaving a vector for synthetic elaboration toward the solvent front.

Case Study: Epigenetic Modulators

Epigenetic targets, which regulate gene expression without altering the DNA sequence, are a major focus in modern drug discovery.[16][17]

-

Histone Deacetylase (HDAC) Inhibitors: HDACs are key enzymes in chromatin remodeling, and their inhibition is a validated strategy in oncology.[18] A series of novel isoindolinone derivatives were developed as potent, nanomolar inhibitors of HDAC1.[18] In these designs, the isoindolinone acts as the core scaffold, positioning a zinc-binding group to chelate the catalytic zinc ion in the HDAC active site and a "cap" group to interact with residues on the rim of the active site channel. These efforts led to compound 5b , which showed potent antiproliferative activity against several cancer cell lines and favorable pharmacokinetic properties.[18]

Table 2: Selected Isoindolinone-Based HDAC Inhibitor Activity

| Compound | Target | IC₅₀ (nM) | Antiproliferative Activity (HCT116 cells, IC₅₀ in µM) | Source |

| 5a | HDAC1 | 65.6 | 1.12 | [18] |

| 5b | HDAC1 | 65.1 | 0.89 | [18] |

| 13a | HDAC1 | 57.9 | 1.35 | [18] |

| Chidamide | HDAC1 | 95.0 | 1.21 | [18] |

Experimental Workflows: Integrating this compound

Successfully identifying and optimizing fragment hits requires a robust, multi-stage screening cascade that uses orthogonal techniques to ensure high-quality, actionable data.[19][20]

Workflow: Biophysical Screening Cascade for Hit Identification

Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for initial screening.[19][21][22] A typical cascade aims to maximize throughput in the primary screen while increasing the level of detail in subsequent validation steps.

Figure 2: A typical three-stage biophysical screening cascade for fragment-based drug discovery. High-throughput methods are used initially to identify potential binders, which are then validated and characterized by orthogonal, more information-rich techniques.

Protocol: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and characterizing binding events in real-time.[3][21] It is well-suited for fragment screening due to its high sensitivity and throughput.

Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.

Methodology:

-

Protein Immobilization:

-

Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Aim for a low immobilization density to minimize mass transport effects and avidity.

-

A reference flow cell should be prepared in parallel (e.g., mock-coupled or coupled with an irrelevant protein) for background subtraction.

-

-

Fragment Library Preparation:

-

Prepare stock solutions of the fragment library, including this compound derivatives, in 100% DMSO.

-

Dilute fragments into an appropriate running buffer to the desired screening concentration (e.g., 200 µM - 1 mM), ensuring the final DMSO concentration is consistent across all samples (typically ≤ 1%).

-

-

SPR Screening Assay:

-

Equilibrate the system by flowing running buffer over both the target and reference flow cells until a stable baseline is achieved.

-

Inject a single concentration of each fragment over the flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

After each cycle, regenerate the sensor surface with a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt) if necessary to remove any bound fragment.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the target flow cell signal to obtain specific binding sensorgrams.

-

Identify "hits" as fragments that produce a consistent, concentration-dependent binding response that is significantly above the noise of the assay.

-

Characterize initial hits by measuring their affinity (K D) and calculating their Ligand Efficiency (LE) to prioritize fragments for follow-up.[21]

-

Conclusion and Future Outlook

The this compound scaffold represents a quintessential privileged fragment. Its inherent 3D architecture, coupled with a strategically placed and functionalizable amine group, provides an exceptional starting point for drug discovery campaigns targeting a wide array of protein families. As demonstrated in successful kinase and epigenetic modulator programs, this core can be efficiently elaborated into potent, selective, and drug-like clinical candidates. The continued application of advanced biophysical screening techniques and structure-guided design will undoubtedly expand the utility of this versatile scaffold, cementing its role in the development of next-generation therapeutics.

References

- 1. biosciencehorizons.com [biosciencehorizons.com]

- 2. Fragment based drug design: from experimental to computational approaches. | Semantic Scholar [semanticscholar.org]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 92203-86-6 [chemicalbook.com]

- 8. cyclicpharma.com [cyclicpharma.com]

- 9. chembk.com [chembk.com]

- 10. This compound 2HCL | 92259-85-3 [chemicalbook.com]

- 11. americanelements.com [americanelements.com]

- 12. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epigenetic modulators provide a path to understanding disease and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Epigenetic modulators provide a path to understanding disease and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Conformational Analysis of Isoindolin-4-amine

Abstract

Isoindolin-4-amine, a bicyclic aromatic amine, is a crucial scaffold in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] The three-dimensional conformation of this molecule is a key determinant of its biological activity, influencing its interaction with target proteins. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape of this compound. We delve into the application of quantum mechanics, particularly Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations to predict stable conformers, analyze the energetic barriers to conformational changes, and understand the influence of the solvent environment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics based on the isoindoline scaffold.

Introduction: The Significance of Conformation in Drug Design

The isoindoline nucleus is a privileged scaffold in the development of therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticonvulsant and anticancer properties.[1][3] The specific arrangement of atoms in three-dimensional space—the molecule's conformation—directly impacts its ability to bind to a biological target. Even subtle changes in the puckering of the five-membered dihydroisoindole ring or the orientation of the exocyclic amine group can significantly alter binding affinity and efficacy.

Understanding the conformational preferences and the energy landscape of this compound is therefore paramount for structure-based drug design.[4][5][6] A thorough conformational analysis allows for the identification of low-energy, biologically relevant conformers that can be used in virtual screening and lead optimization. This guide outlines a robust computational workflow to achieve this, grounded in the principles of theoretical chemistry.

Theoretical Framework: Mapping the Conformational Energy Landscape

The conformational space of a molecule can be visualized as a multi-dimensional potential energy surface (PES), where valleys represent stable conformations (local minima) and peaks represent the energy barriers (transition states) between them.[4][5][6] The goal of a theoretical conformational analysis is to map this landscape to identify the most probable conformations and the pathways for their interconversion.

Key Conformational Variables

For this compound, the primary conformational degrees of freedom are:

-

Ring Puckering: The five-membered dihydroisoindole ring is non-planar and can adopt various puckered conformations.

-

Nitrogen Inversion: The nitrogen atom of the amine group can undergo inversion, leading to different spatial orientations of its lone pair and substituents.[7]

-

Amine Group Rotation: The C-N bond connecting the amine group to the aromatic ring can rotate, altering the position of the amino hydrogens.

A comprehensive study must systematically explore these variables to identify all significant low-energy conformers.

Computational Methodology: A Step-by-Step Protocol